molecular formula C13H7ClF3N3 B3210571 4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1072027-17-8

4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3210571
CAS No.: 1072027-17-8
M. Wt: 297.66 g/mol
InChI Key: WDTWFRAEIADGLR-UHFFFAOYSA-N
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Description

“4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine” is an organic compound . It belongs to the class of organic compounds known as diarylethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .


Synthesis Analysis

The synthesis of such compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically nucleophilic substitutions. The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular structure. The presence of the trifluoromethyl group (-CF3) and the pyrimidine ring contribute to its unique physicochemical properties .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the available data, it’s worth noting that compounds with similar structures have been found to exhibit various pharmacological activities. For instance, some trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity than chlorine and other derivatives . Another study suggests that the pain-relieving effect of certain compounds is neurogenic, probably via involvement of opioid receptors at the spinal/supraspinal level .

Safety and Hazards

Based on the available data, it’s important to handle this compound with care. It’s recommended to use only outdoors or in a well-ventilated area, wear respiratory protection, and avoid breathing dust/fume/gas/mist/vapors/spray . It’s also classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Future Directions

The future directions for “4-Chloro-5-(4-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds are promising. They are being studied for their potential applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are expected to lead to many novel applications of trifluoromethylpyridine (TFMP) derivatives in the future .

Properties

IUPAC Name

4-chloro-5-[4-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3/c14-11-10-9(5-18-12(10)20-6-19-11)7-1-3-8(4-2-7)13(15,16)17/h1-6H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTWFRAEIADGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC3=C2C(=NC=N3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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